3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
3-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-3-2-4-14(11-13)20-16(21)12-15(17(20)22)19-7-5-18(6-8-19)23-9-10-24-18/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYDFNKKMANRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrrolidine ring: This step may involve the reaction of an amine with a suitable dione precursor under controlled conditions.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice can be optimized for large-scale production.
Purification techniques: Techniques such as crystallization, distillation, and chromatography can be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reagents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Spiro compounds: Other spiro compounds with similar structures may include spirooxindoles or spirocyclic lactams.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-dione derivatives, may have similar properties.
Uniqueness
The uniqueness of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties or activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
